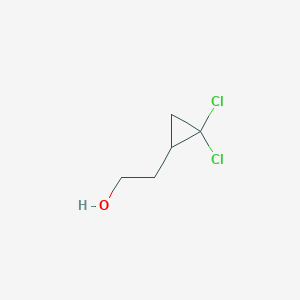

2-(2,2-Dichlorocyclopropyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,2-Dichlorocyclopropyl)ethan-1-ol: is an organic compound with the molecular formula C5H8Cl2O It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethan-1-ol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by chlorination and subsequent functional group modification. One common method includes the reaction of an alkene with a dichlorocarbene precursor under basic conditions to form the dichlorocyclopropane ring. This intermediate is then subjected to further reactions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,2-Dichlorocyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(2,2-dichlorocyclopropyl)ethanal or 2-(2,2-dichlorocyclopropyl)ethanoic acid.

Reduction: Formation of 2-(2,2-dichlorocyclopropyl)ethane.

Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-(2,2-Dichlorocyclopropyl)ethan-1-ol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical transformations, including:

- Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions.

- Oxidation and Reduction : The compound can be oxidized to form aldehydes or acids and reduced to its corresponding alkane.

Biology

The biological applications of this compound are increasingly being investigated. Studies suggest it may influence plant growth regulation pathways and exhibit potential as a pesticide. The compound's interactions with biological systems are of particular interest due to:

- Electrophilic Character : The presence of chlorine enhances its reactivity towards biological nucleophiles.

- Potential Therapeutic Properties : Preliminary research indicates possible effects on cellular pathways that could lead to therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its structural characteristics make it suitable for modifications that could yield new pharmacological agents. Ongoing research focuses on:

- Drug Design : Utilizing the compound as a scaffold for synthesizing new drugs.

- Biological Activity Assessment : Evaluating its efficacy against various biological targets.

Agricultural Applications

Recent studies have focused on the use of this compound as a potential plant growth regulator. In controlled experiments:

-

Plant Growth Regulation : Application of varying concentrations demonstrated enhanced growth rates in specific crops.

- Findings : Increased chlorophyll content and root development were observed at optimal concentrations.

Pharmaceutical Development

In medicinal chemistry research:

-

Synthesis of Derivatives : Researchers synthesized derivatives of this compound to evaluate their biological activity against cancer cell lines.

- Results : Some derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Mécanisme D'action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the dichlorocyclopropyl ring can participate in various chemical interactions. These interactions can influence biological pathways and molecular processes, making the compound of interest in pharmacological studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,2-Dichlorocyclopropyl)ethanal

- 2-(2,2-Dichlorocyclopropyl)ethanoic acid

- 2-(2,2-Dichlorocyclopropyl)ethane

Uniqueness

2-(2,2-Dichlorocyclopropyl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a dichlorocyclopropyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Activité Biologique

2-(2,2-Dichlorocyclopropyl)ethan-1-ol is a chemical compound notable for its unique cyclopropyl structure and the presence of two chlorine atoms. This compound, with the molecular formula C5H8Cl2O, is primarily investigated for its potential biological activities, particularly in agricultural applications as a plant growth regulator and pesticide.

Chemical Structure and Properties

The compound features a dichlorinated cyclopropyl group attached to an ethanolic chain. It typically appears as a colorless to pale yellow liquid, exhibiting specific solubility characteristics—insoluble in water but soluble in organic solvents like ethanol and toluene. The reactivity of this compound is attributed to both its alcohol functional group and the dichlorocyclopropyl moiety, which enhances its electrophilic character, making it suitable for various chemical transformations .

1. Plant Growth Regulation

Research indicates that this compound may influence plant growth regulation pathways. Its application as a potential plant growth regulator suggests that it could modulate physiological processes in plants, possibly enhancing growth rates or affecting developmental traits .

2. Pesticidal Properties

The compound has been studied for its efficacy against various pests. The presence of the dichlorocyclopropyl group is believed to enhance its insecticidal properties. For instance, studies have shown that similar compounds exhibit significant activity against agricultural pests by disrupting their hormonal systems or causing direct toxicity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Insect Resistance Studies : In field assays, compounds related to this compound demonstrated enhanced resistance against pests such as Spodoptera eridania and Anticarsia gemmatalis. These studies suggest that the compound can be effective in integrated pest management strategies .

- Toxicological Assessments : Toxicological evaluations indicate that while the compound shows promise as an insecticide, further studies are needed to assess its environmental impact and safety profile for non-target organisms .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(2,5-Dichlorophenyl)ethan-1-ol | Moderate insecticidal activity | Contains a dichlorophenyl group |

| 3-chloro-4-(2,2-dichlorocyclopropyl)aniline | Exhibits different biological activity as an amine | Aniline derivative |

| 2-(p-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropionic acid | Primarily used as an herbicide | Contains a phenoxy group |

Propriétés

IUPAC Name |

2-(2,2-dichlorocyclopropyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTCCRWEOQFXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.